Butyl Oxamate

CAS No.: 585-28-4

Cat. No.: VC1970348

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 585-28-4 |

|---|---|

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | butyl 2-amino-2-oxoacetate |

| Standard InChI | InChI=1S/C6H11NO3/c1-2-3-4-10-6(9)5(7)8/h2-4H2,1H3,(H2,7,8) |

| Standard InChI Key | JQOLMUGUXNNIOR-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)C(=O)N |

| Canonical SMILES | CCCCOC(=O)C(=O)N |

Introduction

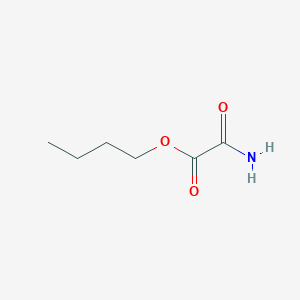

Chemical Properties and Structure

Butyl oxamate, also known as Oxamic Acid Butyl Ester or Oxamidic Acid Butyl Ester, is characterized by specific physical and chemical properties that define its behavior in various experimental settings. Table 1 summarizes the key chemical and physical properties of butyl oxamate.

Table 1: Chemical and Physical Properties of Butyl Oxamate

| Property | Value |

|---|---|

| CAS Number | 585-28-4 |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| Physical State (20°C) | Solid |

| Appearance | White to almost white powder or crystal |

| Melting Point | 88°C (range: 85.0-89.0°C) |

| InChI Key | JQOLMUGUXNNIOR-UHFFFAOYSA-N |

| SMILES Notation | CCCCOC(=O)C(=O)N |

Structurally, butyl oxamate consists of an oxamate group (derived from oxamic acid) with a butyl ester. The molecule contains a carbonyl group adjacent to an amide group, which contributes to its ability to interact with enzyme active sites .

Synthesis and Production

The synthesis of butyl oxamate typically involves esterification reactions to form the butyl ester of oxamic acid. While specific methods may vary depending on the desired purity and yield, the general process involves the reaction of oxamic acid or its derivatives with butanol under appropriate reaction conditions. Commercial production methods are optimized to achieve high purity levels, typically exceeding 98.0% as determined by gas chromatography (GC) .

The compound is commercially available from chemical suppliers and is typically provided as a high-purity product suitable for research applications. When purchasing from commercial sources, butyl oxamate is usually supplied in powder or crystalline form and is accompanied by certificates of analysis confirming its identity and purity .

Biological Activity

Mechanism of Action

Butyl oxamate primarily exerts its biological effects through the competitive inhibition of lactate dehydrogenase (LDH), an enzyme that catalyzes the conversion of pyruvate to lactate in the final step of anaerobic glycolysis. By competing with pyruvate for the active site of the enzyme, butyl oxamate disrupts this conversion, which has implications for metabolic regulation in various biological systems.

This inhibitory action is particularly relevant in scenarios where the modulation of lactate production is desirable, such as in cancer cells that exhibit the Warburg effect (characterized by increased glycolysis and lactate production even in the presence of oxygen) or in reproductive biology where sperm metabolism is targeted .

Selective Inhibition of LDH Isozymes

An important aspect of butyl oxamate's biological activity is its ability to selectively inhibit different LDH isozymes. Lactate dehydrogenase exists in multiple isozyme forms (LDH-A4, LDH-B4, LDH-C4) that are distributed in different tissues according to their metabolic requirements. Research has shown that butyl oxamate exhibits a preferential inhibitory effect on LDH-C4, a sperm-specific isozyme, making it particularly valuable in reproductive biology research .

Table 2. Comparison of Various Oxamate Derivatives as LDH-C4 Inhibitors

| Oxamate Derivative | Relative Potency | Selectivity for LDH-C4 | Notable Effects |

|---|---|---|---|

| N-Ethyl oxamate | Highest affinity | Moderate | Strong inhibition of LDH-C4 |

| N-Propyl oxamate | High | Highest | Significantly reduced ATP levels, capacitation, and sperm motility |

| N-Butyl oxamate | Moderate | Moderate | Selective inhibitor of sperm LDH-C4, low toxicity |

| Four-carbon chain derivatives (branched) | Low | Low | Dramatically diminished affinity and selectivity |

The selectivity of butyl oxamate for LDH-C4 over other LDH isozymes makes it particularly valuable for research applications targeting sperm-specific metabolism without significantly affecting other tissues .

Research Applications

Male Contraception Research

One of the most significant research applications of butyl oxamate has been in the field of male contraception. Studies have demonstrated that N-butyl oxamate and its prodrug are selective inhibitors of sperm LDH-C4, which plays an essential role in ATP production for maintaining progressive motility, capacitation, and hyperactivation in sperm cells .

Research on mice has shown that butyl oxamate derivatives diminish normal sperm motility parameters, acrosome reaction, and cell viability in a concentration-dependent manner. In vivo studies have further demonstrated that these compounds, particularly N-butyl oxamate ethyl ester (NBOXet), are of low toxicity and effectively reduce total and progressive motility as well as the kinematic parameters of sperm cells .

These findings suggest that butyl oxamate possesses several desirable characteristics for a potential male contraceptive agent: effectiveness, low toxicity, and selectivity. The compound's ability to selectively target sperm metabolism without significantly affecting other tissues makes it an attractive candidate for further development in this field .

Cancer Research

Butyl oxamate has also been studied for its potential applications in cancer therapy, particularly in the context of metabolic reprogramming in cancer cells. Many cancer cells exhibit the Warburg effect, characterized by increased glycolysis and lactate production even under aerobic conditions. By inhibiting LDH, butyl oxamate can potentially disrupt this altered metabolism in cancer cells.

Specific studies have examined the role of butyl oxamate in enhancing the efficacy of treatments like CAR-T therapy against glioblastoma. Research suggests that the compound promotes immune activation of tumor-infiltrating CAR-T cells and alters the phenotypes of immune molecules, potentially enhancing anti-tumor responses.

Diabetes Research

In the field of diabetes research, butyl oxamate has been explored for its potential to improve glycemic control and insulin sensitivity in models of type 2 diabetes. Studies have suggested that the compound decreases body weight gain and blood glucose levels while improving insulin secretion and pancreatic islet morphology.

Orthopedic Applications

Emerging research has also explored the potential of butyl oxamate in orthopedic applications, particularly in the context of osteoarthritis. Preliminary studies suggest that the compound may help reduce experimental osteoarthritis and nociception, although the precise mechanisms underlying these effects remain to be fully elucidated.

These findings highlight the diverse potential applications of butyl oxamate beyond its well-established role in reproductive biology research, suggesting that the compound may have broader therapeutic potential in various medical fields.

Comparison with Other Oxamate Derivatives

Butyl oxamate is one of several oxamate derivatives that have been studied for their ability to inhibit LDH isozymes. Comparative studies have revealed interesting differences in potency and selectivity among these derivatives, which can inform the selection of appropriate compounds for specific research applications .

These comparative studies highlight the structure-activity relationships among oxamate derivatives, providing valuable insights for the design and selection of LDH inhibitors for specific research applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume